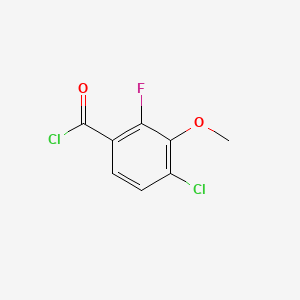

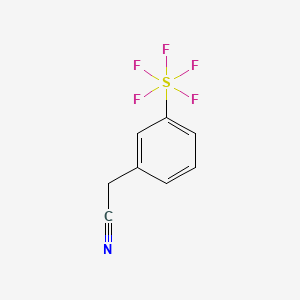

![molecular formula C13H10ClNO B1399878 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde CAS No. 1373348-95-8](/img/structure/B1399878.png)

4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde

Übersicht

Beschreibung

Molecular Structure Analysis

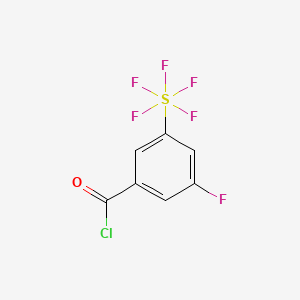

The molecular structure of “4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde” is represented by the linear formula C13H10ClNO . The InChI code for the compound is 1S/C13H10ClNO/c14-13-6-5-12 (8-15-13)7-10-1-3-11 (9-16)4-2-10/h1-6,8-9H,7H2 .Physical And Chemical Properties Analysis

The compound has a molecular weight of 231.68 . It is a solid in physical form . The melting point of the compound is between 90 - 92 degrees Celsius .Wissenschaftliche Forschungsanwendungen

1. Application in Asymmetric Catalysis

4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde derivatives have been explored for their potential in asymmetric catalysis. Modifications of related atropisomeric compounds, such as 2,2'-di(pyridin-2-yl)-1,1'-binaphthalene, have shown their applications in the asymmetric allylation of benzaldehyde, although the modified compounds sometimes performed poorer than the parent compound (Charmant et al., 2003).

2. Role in Chemical Synthesis

This compound has been used in the chemical synthesis of various compounds. For instance, a related derivative, 4-{2-[N-methyl-N-(2-pyridyl)]aminoethoxy} benzaldehyde, was synthesized through a process involving 2-chloropyridine, indicating the utility of these compounds in multi-step chemical synthesis (Qin Bin-chang, 2012).

3. Intermediate in Anticancer Drug Synthesis

Derivatives of 4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde, such as 4-(pyrrolidin-1-ylmethyl)benzaldehyde, have been identified as important intermediates in the synthesis of small molecule anticancer drugs. These derivatives play a significant role in the development of new antitumor drugs, improving selectivity, efficiency, and safety (Binliang Zhang et al., 2018).

4. Development of Biocompatible Chemosensors

The related compounds 2-hydroxy-5-methyl-3-((pyridin-2-ylimino)methyl)benzaldehyde and 2-hydroxy-5-methyl-3-((pyridin-3-ylimino)methyl)benzaldehyde have been used as fluorescent chemosensors for pH. These compounds can effectively discriminate between normal cells and cancer cells based on pH differences, showcasing their potential in biomedical applications (Dhawa et al., 2020).

Safety and Hazards

The compound is classified under the GHS07 pictogram . The signal word for the compound is "Warning" . The hazard statements associated with the compound are H302, H312, and H332 . The precautionary statements are P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

Eigenschaften

IUPAC Name |

4-[(6-chloropyridin-3-yl)methyl]benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-13-6-5-12(8-15-13)7-10-1-3-11(9-16)4-2-10/h1-6,8-9H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNANGQYLMXGBOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CN=C(C=C2)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

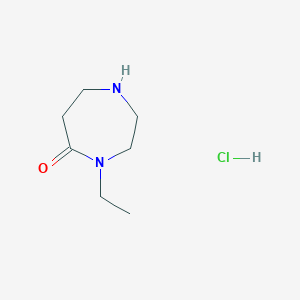

![1H-Spiro[furo[3,4-c]pyridine-3,4'-piperidin]-1-one hydrochloride](/img/structure/B1399814.png)

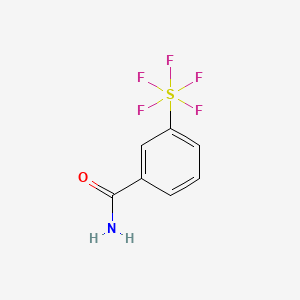

![1H-pyrrolo[2,3-c]pyridin-7-ylmethanol](/img/structure/B1399815.png)